1-({4-[3-(4-morpholinyl)-3-oxopropyl]phenyl}sulfonyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
1-({4-[3-(4-morpholinyl)-3-oxopropyl]phenyl}sulfonyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.16132849 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs) are recognized as "privileged scaffolds" in drug discovery due to their structural diversity and biological relevance. Initially associated with neurotoxicity, THIQs have been explored for their protective roles against Parkinsonism and as anticancer antibiotics. The FDA approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas highlights the significant potential of these compounds in cancer therapy. Extensive research on THIQ derivatives between 2010 and 2015 has revealed their therapeutic potential across various domains, including cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders, underscoring their versatility in drug discovery (Singh & Shah, 2017).
Antioxidant and Enzyme Inhibitory Activities
Phenolic compounds, such as chlorogenic acid (CGA), have attracted attention for their broad pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA's role in modulating lipid and glucose metabolism suggests potential applications in treating metabolic disorders like diabetes and obesity. The extensive biological activities of phenolic compounds indicate the potential of THIQ derivatives in various therapeutic areas, from disease prevention to management (Naveed et al., 2018).
Properties
IUPAC Name |
3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-morpholin-4-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c25-22(23-14-16-28-17-15-23)12-9-18-7-10-20(11-8-18)29(26,27)24-13-3-5-19-4-1-2-6-21(19)24/h1-2,4,6-8,10-11H,3,5,9,12-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIJASMTSBHMQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)CCC(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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